molecular formula C23H31N3O7 B14706410 oxalic acid;1-pyridin-2-yl-4-[3-(3,4,5-trimethoxyphenyl)propyl]piperazine CAS No. 23770-99-2

oxalic acid;1-pyridin-2-yl-4-[3-(3,4,5-trimethoxyphenyl)propyl]piperazine

Cat. No.: B14706410
CAS No.: 23770-99-2
M. Wt: 461.5 g/mol
InChI Key: GJZCRNFYWMDXNL-UHFFFAOYSA-N
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Description

Oxalic acid;1-pyridin-2-yl-4-[3-(3,4,5-trimethoxyphenyl)propyl]piperazine is a complex organic compound that combines the properties of oxalic acid, pyridine, and piperazine with a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;1-pyridin-2-yl-4-[3-(3,4,5-trimethoxyphenyl)propyl]piperazine typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, followed by the introduction of the pyridine and trimethoxyphenyl groups. Common reagents used in these reactions include oxalyl chloride, pyridine, and trimethoxybenzene. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Oxalic acid;1-pyridin-2-yl-4-[3-(3,4,5-trimethoxyphenyl)propyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups .

Scientific Research Applications

Oxalic acid;1-pyridin-2-yl-4-[3-(3,4,5-trimethoxyphenyl)propyl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of oxalic acid;1-pyridin-2-yl-4-[3-(3,4,5-trimethoxyphenyl)propyl]piperazine involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as the inhibition of cancer cell growth or the suppression of microbial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxalic acid;1-pyridin-2-yl-4-[3-(3,4,5-trimethoxyphenyl)propyl]piperazine is unique due to the combination of its functional groups, which confer specific chemical and biological properties.

Properties

CAS No.

23770-99-2

Molecular Formula

C23H31N3O7

Molecular Weight

461.5 g/mol

IUPAC Name

oxalic acid;1-pyridin-2-yl-4-[3-(3,4,5-trimethoxyphenyl)propyl]piperazine

InChI

InChI=1S/C21H29N3O3.C2H2O4/c1-25-18-15-17(16-19(26-2)21(18)27-3)7-6-10-23-11-13-24(14-12-23)20-8-4-5-9-22-20;3-1(4)2(5)6/h4-5,8-9,15-16H,6-7,10-14H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

GJZCRNFYWMDXNL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CCCN2CCN(CC2)C3=CC=CC=N3.C(=O)(C(=O)O)O

Origin of Product

United States

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